Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate
Description
Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a heterocyclic compound featuring:
- Thiophene core: A sulfur-containing aromatic ring substituted at positions 2 and 2.
- Methyl carboxylate ester: At position 2 of the thiophene ring.
- Sulfonyl-piperazine moiety: At position 3, linked to a 1,3-benzodioxole-substituted methyl group.
Properties
IUPAC Name |
methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-24-18(21)17-16(4-9-27-17)28(22,23)20-7-5-19(6-8-20)11-13-2-3-14-15(10-13)26-12-25-14/h2-4,9-10H,5-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDHXEWMYOKOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene-2-carboxylate core. This is followed by the introduction of the piperazine and benzodioxole groups through various coupling reactions. Common reagents used in these synthetic routes include sulfonyl chlorides, piperazine derivatives, and benzodioxole intermediates. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Thiophene-2-carboxylate Derivatives
Several ethyl and methyl thiophene-2-carboxylate derivatives are listed in , including:
- Ethyl 5-(but-3-enyl)thiophene-2-carboxylate
- Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate
Piperazine-Sulfonamide Derivatives
lists a compound with a 4-(1,3-benzodioxol-5-ylmethyl)piperazinyl group attached to a triazole amine (ZINC5763946). While the core heterocycle differs (triazole vs. thiophene), the shared benzodioxole-piperazine motif suggests similar synthetic or pharmacological pathways.
The sulfonyl group in the query compound may enhance metabolic stability compared to the triazole-amine structure, which is more prone to hydrogen bonding.
Sulfonylurea Herbicides
describes sulfonylurea herbicides like metsulfuron methyl , which share a sulfonyl group but differ in core structure:
| Property | Query Compound | Metsulfuron Methyl |
|---|---|---|
| Core structure | Thiophene | Benzoate-triazine |
| Sulfonyl linkage | Piperazine | Urea bridge to triazine |
| Application | Undocumented (likely pharmaceutical) | Herbicide |
The query compound’s piperazine-sulfonyl group may enable interactions with mammalian enzymes or receptors, unlike the triazine-urea motif in herbicides.
Key Structural and Functional Insights
- Ester Group Impact : The methyl ester in the query compound likely increases metabolic stability compared to ethyl esters in analogs .
- Benzodioxole Role : The electron-rich 1,3-benzodioxole moiety may enhance π-π stacking or receptor binding, similar to its role in psychoactive compounds .
- Sulfonamide vs.
Biological Activity
Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that integrates various pharmacologically relevant moieties. The compound's structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiophene core attached to a benzodioxole and piperazine moiety, which are known for their biological significance. The synthesis typically involves multiple steps, including the formation of intermediates through reactions involving benzodioxole and piperazine derivatives. The following table summarizes the key synthetic steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Formation | Benzodioxole is synthesized from catechol and formaldehyde. |
| 2 | Reaction | Benzodioxole reacts with piperazine to form the piperazine derivative. |
| 3 | Sulfonation | The piperazine derivative undergoes sulfonation to introduce the sulfonyl group. |
| 4 | Esterification | Thiophene-2-carboxylic acid is esterified with methyl alcohol to yield the final product. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzodioxole and thiophene structures. For instance, derivatives with similar moieties have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and PC-3 (prostate cancer) cells. The mechanism often involves apoptosis induction and inhibition of DNA synthesis.
Case Study:
In a study examining benzodioxole derivatives, one compound demonstrated significant cytotoxicity in A549 cells by disrupting mitochondrial membrane potential and promoting apoptosis . This suggests that this compound may exhibit similar mechanisms.
Antimicrobial Activity
Thiophene derivatives are recognized for their antimicrobial properties. Compounds in this category have shown effectiveness against both Gram-positive and Gram-negative bacteria. The biological activity can be attributed to the ability of thiophenes to interact with microbial cell membranes or inhibit essential enzymes.
Research Findings:
A study evaluating various thiophene derivatives revealed that certain compounds exhibited notable antibacterial activity, suggesting that this compound could possess similar properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The interaction with specific receptors can alter signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Many studies indicate that such compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
